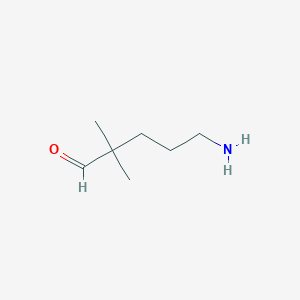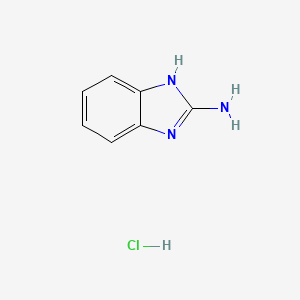phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
2-(trifluoromethyl)-N-{[2-(trifluoromethyl)phenyl]({[2-(trifluoromethyl)phenyl]formamido})methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide is a complex organic compound featuring multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide has diverse applications in scientific research:
Biology: The compound’s unique properties make it valuable in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of advanced materials with unique properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide involves its interaction with molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to specific targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide stands out due to its multiple trifluoromethyl groups, which significantly enhance its chemical stability, reactivity, and biological activity. These properties make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C24H15F9N2O2 |
|---|---|
Molekulargewicht |
534.4 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-N-[[[2-(trifluoromethyl)benzoyl]amino]-[2-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C24H15F9N2O2/c25-22(26,27)16-10-4-1-7-13(16)19(34-20(36)14-8-2-5-11-17(14)23(28,29)30)35-21(37)15-9-3-6-12-18(15)24(31,32)33/h1-12,19H,(H,34,36)(H,35,37) |
InChI-Schlüssel |
YQBHZSISHFGBMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(NC(=O)C2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC=CC=C3C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


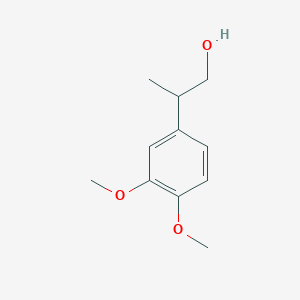
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
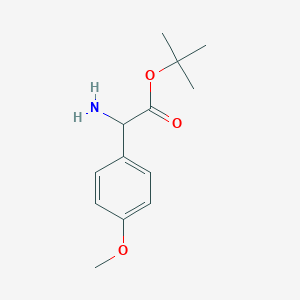
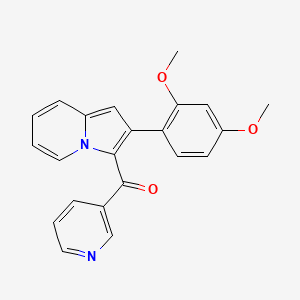

![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
